tert-butyl N-{1-[(methylamino)methyl]cyclobutyl}carbamate
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Overview
Description
tert-butyl N-{1-[(methylamino)methyl]cyclobutyl}carbamate: is a chemical compound with the molecular formula C11H22N2O2. It is a derivative of carbamate, which is commonly used in organic synthesis and pharmaceutical research. The compound is characterized by the presence of a tert-butyl group, a cyclobutyl ring, and a methylamino group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{1-[(methylamino)methyl]cyclobutyl}carbamate typically involves the protection of amino groups using tert-butyl carbamate. One common method is the reaction of cyclobutylmethylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-{1-[(methylamino)methyl]cyclobutyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl N-{1-[(methylamino)methyl]cyclobutyl}carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur at other functional groups.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions. Its structural features make it a useful probe in biochemical assays .
Medicine: In pharmaceutical research, this compound is investigated for its potential as a drug intermediate. It is used in the synthesis of various therapeutic agents, including antiviral and anticancer drugs .
Industry: The compound finds applications in the production of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for large-scale industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl N-{1-[(methylamino)methyl]cyclobutyl}carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It binds to the active site of enzymes, altering their activity and affecting biochemical pathways .
Comparison with Similar Compounds
- tert-butyl N-{[1-(aminomethyl)cyclobutyl]methyl}carbamate
- tert-butyl N-{[1-(methylamino)cyclopropyl]methyl}carbamate
- tert-butyl N-{[1-(methylamino)cyclobutyl]methyl}carbamate
Uniqueness: tert-butyl N-{1-[(methylamino)methyl]cyclobutyl}carbamate is unique due to its specific combination of functional groups and ring structure. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in synthetic chemistry .
Properties
CAS No. |
1892984-36-9 |
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Molecular Formula |
C11H22N2O2 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
tert-butyl N-[1-(methylaminomethyl)cyclobutyl]carbamate |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-11(8-12-4)6-5-7-11/h12H,5-8H2,1-4H3,(H,13,14) |
InChI Key |
OCTOVKLXQBEOMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)CNC |
Purity |
95 |
Origin of Product |
United States |
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